molecular formula C15H13ClN2O B5708189 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide

3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide

Cat. No. B5708189
M. Wt: 272.73 g/mol
InChI Key: YWZVFYRLCHDERV-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA belongs to the class of acrylamide derivatives and has been found to possess numerous biological activities.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis through the mitochondrial pathway. 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has also been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase, which may contribute to its biological activities.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Additionally, 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been found to possess antioxidant properties, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has also been found to possess antifungal and antibacterial properties, which may make it useful in studying the effects of these microorganisms. However, one of the limitations of using 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are numerous future directions for research on 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide. One area of research is the development of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide and its potential applications in various fields, such as cancer therapy and drug development. Finally, more research is needed to determine the potential toxicity of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide and its derivatives.

Synthesis Methods

3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with malononitrile followed by the reaction of the resulting intermediate with 5-methyl-2-pyridylamine. The final step involves the reaction of the resulting intermediate with acryloyl chloride to obtain 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide.

Scientific Research Applications

3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been studied extensively for its various biological activities. It has been found to possess anticancer, antifungal, and antibacterial properties. 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been found to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-2-8-14(17-10-11)18-15(19)9-5-12-3-6-13(16)7-4-12/h2-10H,1H3,(H,17,18,19)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZVFYRLCHDERV-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide

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